molecular formula C18H18N4O2 B12950334 N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide CAS No. 91362-52-6

N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B12950334
CAS No.: 91362-52-6
M. Wt: 322.4 g/mol
InChI Key: FWEAMCWRQNLRHV-UHFFFAOYSA-N
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Description

N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    N-Alkylation: The final step involves the N-alkylation of the benzimidazole derivative with 2-acetamidophenylmethyl chloride in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or benzimidazole groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor ligand. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Benzimidazole derivatives have been explored as drug candidates for treating various diseases, such as infections, cancer, and inflammatory conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide: Unique due to its specific substitution pattern and functional groups.

    Benzimidazole: A core structure with diverse biological activities.

    2-Acetamidophenyl derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

This compound stands out due to its combination of the benzimidazole core and the 2-acetamidophenyl group, which may confer unique biological and chemical properties

Properties

CAS No.

91362-52-6

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-[acetyl(1H-benzimidazol-2-ylmethyl)amino]phenyl]acetamide

InChI

InChI=1S/C18H18N4O2/c1-12(23)19-16-9-5-6-10-17(16)22(13(2)24)11-18-20-14-7-3-4-8-15(14)21-18/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

FWEAMCWRQNLRHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N(CC2=NC3=CC=CC=C3N2)C(=O)C

Origin of Product

United States

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